Home > Products > Screening Compounds P16962 > omega-Conotoxin gvia
omega-Conotoxin gvia - 106375-28-4

omega-Conotoxin gvia

Catalog Number: EVT-353200
CAS Number: 106375-28-4
Molecular Formula: C120H182N38O43S6
Molecular Weight: 3037.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Omega-Conotoxin GVIA (omega-CgTx-VIA) is a 27 amino acid peptide neurotoxin originally isolated from the venom of the fish-hunting cone snail Conus geographus [, ]. It is classified as a conotoxin, a diverse family of peptides with highly specific activity for ion channels, receptors, and transporters. In scientific research, omega-Conotoxin GVIA serves as a valuable tool due to its highly selective and potent blockade of N-type voltage-gated calcium channels (CaV2.2) [, , , ].

ω-Conotoxin MVIIA

  • Compound Description: ω-Conotoxin MVIIA is a 25-amino acid peptide neurotoxin, similar to ω-Conotoxin GVIA, that acts as a potent and selective blocker of N-type voltage-gated calcium channels . It is also known as SNX-111. Research suggests that the tyrosine residue at position 13 is crucial for the activity of ω-Conotoxin MVIIA .
  • Relevance: ω-Conotoxin MVIIA shares a similar overall folding pattern with ω-Conotoxin GVIA, despite having low amino acid sequence homology . Both peptides are potent N-type calcium channel blockers but differ in their binding sites and interaction with the channels. While ω-Conotoxin MVIIA and GVIA share a similar mechanism of action, they exhibit distinct pharmacological profiles . For instance, ω-Conotoxin MVIIA exhibits reversible binding kinetics in certain contexts, while ω-Conotoxin GVIA displays irreversible binding .

ω-Conotoxin MVIIC

  • Compound Description: ω-Conotoxin MVIIC is a peptide toxin that acts as a non-selective blocker of N-type, P/Q-type, and Q-type voltage-gated calcium channels . It exhibits potent inhibitory effects on neurotransmitter release and neuronal activity.
  • Relevance: ω-Conotoxin MVIIC displays a broader spectrum of calcium channel blocking activity compared to the more selective ω-Conotoxin GVIA, which primarily targets N-type channels . Despite having different selectivity profiles, both toxins can inhibit N-type calcium channels, highlighting their overlapping but distinct pharmacological actions. The combined use of ω-Conotoxin MVIIC with other toxins like ω-Agatoxin IVA can help differentiate various calcium channel subtypes and their roles in cellular processes .

ω-Conotoxin TxVII

  • Compound Description: ω-Conotoxin TxVII is a 26-amino acid peptide that functions as an L-type calcium channel blocker . Its structure, determined by NMR, reveals a triple-stranded antiparallel β-sheet and four turns, forming the characteristic cystine knot motif found in many toxic peptides.
  • Relevance: Despite the structural similarities in the overall folding pattern with ω-Conotoxin GVIA, ω-Conotoxin TxVII exhibits a different target specificity . ω-Conotoxin GVIA predominantly blocks N-type calcium channels, while ω-Conotoxin TxVII selectively targets L-type calcium channels. This difference in target specificity arises from the distinct surface residues exposed by each peptide, leading to interactions with different regions of their respective target channels.

[Ala2]ω-Conotoxin GVIA (K2A)

  • Compound Description: [Ala2]ω-Conotoxin GVIA (K2A) is a synthetic analog of ω-Conotoxin GVIA where the lysine residue at position 2 is substituted with an alanine residue .
Synthesis Analysis

The synthesis of omega-conotoxin GVI A has been achieved through various methods, primarily focusing on solid-phase peptide synthesis. This approach allows for the assembly of the peptide chain in a stepwise manner, where each amino acid is added sequentially to a growing chain anchored to a solid support. Key parameters in the synthesis include:

  • Protecting Groups: The use of appropriate protecting groups for functional side chains to prevent undesired reactions during synthesis.
  • Coupling Reactions: The efficiency of coupling reagents such as HBTU (O-benzotriazol-1-yl-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DMF (dimethylformamide) to ensure high yields of peptide bonds.
  • Purification: High-performance liquid chromatography (HPLC) is typically employed for purification, ensuring that the final product is free from impurities and by-products.

The synthesis process has been refined through studies that examine the roles of specific functional groups in determining the biological activity of the peptide, leading to optimized analogues with enhanced pharmacological profiles .

Molecular Structure Analysis

Omega-Conotoxin GVI A consists of a 25-amino acid sequence characterized by multiple disulfide bonds that confer stability and structural integrity. The molecular structure includes:

  • Disulfide Bridges: Typically, three disulfide bonds are present, which are crucial for maintaining the peptide's conformation.
  • Key Residues: The presence of specific amino acids such as lysine and tyrosine plays a significant role in its interaction with calcium channels. For instance, lysine at position 2 and tyrosine at position 13 have been identified as pivotal for activity through structural studies using nuclear magnetic resonance (NMR) spectroscopy .

The three-dimensional structure reveals a compact fold essential for its binding affinity to calcium channels.

Chemical Reactions Analysis

The primary chemical reaction involving omega-conotoxin GVI A is its binding to N-type calcium channels. This interaction can be described as follows:

  • Binding Affinity: The binding process is characterized by a high affinity for Cav2.2 channels, with dissociation constants (Kd) typically in the low nanomolar range.
  • Competitive Inhibition: Omega-conotoxin GVI A acts as a competitive inhibitor against calcium ions, effectively blocking their entry into the cell upon binding to the channel .

Studies have shown that modifications to the amino acid sequence can alter binding characteristics and potency, indicating that even minor changes can significantly impact its pharmacological effects.

Mechanism of Action

The mechanism of action for omega-conotoxin GVI A involves:

  1. Channel Blockade: Upon binding to N-type calcium channels, it prevents calcium ions from entering neurons.
  2. Inhibition of Neurotransmitter Release: This blockade leads to reduced neurotransmitter release at synapses, impacting neuronal excitability and signaling pathways.
  3. Calcium Dependency: The effectiveness of omega-conotoxin GVI A is influenced by intracellular calcium levels; higher concentrations may enhance its inhibitory effects on neurotransmitter release .

Experimental data support these mechanisms through functional assays demonstrating decreased synaptic transmission in the presence of this conotoxin.

Physical and Chemical Properties Analysis

Omega-Conotoxin GVI A exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 2900 Da.
  • Solubility: Highly soluble in aqueous solutions, making it suitable for biological assays.
  • Stability: The presence of disulfide bonds contributes to its stability under physiological conditions.
  • pH Sensitivity: Activity may vary with pH changes, indicating an optimal range for biological function .

These properties are critical for its application in pharmacological research and potential therapeutic uses.

Applications

The scientific applications of omega-conotoxin GVI A include:

  • Research Tool: It serves as an invaluable tool in neuroscience research for studying calcium channel dynamics and neurotransmitter release mechanisms.
  • Pharmacological Research: Investigations into its structure-function relationships have led to insights into designing new drugs targeting similar pathways.
  • Therapeutic Potential: Due to its ability to modulate pain pathways by inhibiting neurotransmitter release, omega-conotoxin GVI A and its analogues are being explored for pain management therapies .

Properties

CAS Number

106375-28-4

Product Name

OMEGA-Conotoxin GVI A

IUPAC Name

68-amino-36,71-bis(4-aminobutyl)-N-[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-22,51-bis(2-amino-2-oxoethyl)-33,60-bis(3-carbamimidamidopropyl)-8,47,78-trihydroxy-13,39-bis(1-hydroxyethyl)-4,16,57,74,86,89-hexakis(hydroxymethyl)-19,42-bis[(4-hydroxyphenyl)methyl]-2,5,11,14,17,20,23,32,35,38,41,44,50,53,56,59,62,69,72,75,81,84,87,90,97-pentacosaoxo-27,28,65,66,93,94-hexathia-3,6,12,15,18,21,24,31,34,37,40,43,49,52,55,58,61,70,73,76,82,85,88,91,96-pentacosazahexacyclo[52.37.4.225,63.06,10.045,49.076,80]heptanonacontane-30-carboxamide

Molecular Formula

C120H182N38O43S6

Molecular Weight

3037.4 g/mol

InChI

InChI=1S/C120H182N38O43S6/c1-53(165)91-114(197)138-66(10-4-6-26-122)95(178)136-68(12-8-28-132-120(129)130)98(181)149-81(107(190)139-69(93(126)176)29-55-13-19-58(167)20-14-55)49-204-207-52-84-110(193)153-80-48-203-202-47-64(123)94(177)135-65(9-3-5-25-121)97(180)147-78(45-163)117(200)156-38-61(170)32-85(156)111(194)133-37-90(175)134-74(41-159)102(185)145-76(43-161)105(188)152-83(109(192)148-79(46-164)118(201)158-40-63(172)34-87(158)113(196)155-92(54(2)166)115(198)146-77(44-162)103(186)140-70(30-56-15-21-59(168)22-16-56)99(182)141-72(35-88(124)173)100(183)150-84)51-206-205-50-82(151-104(187)75(42-160)144-96(179)67(137-106(80)189)11-7-27-131-119(127)128)108(191)143-73(36-89(125)174)116(199)157-39-62(171)33-86(157)112(195)142-71(101(184)154-91)31-57-17-23-60(169)24-18-57/h13-24,53-54,61-87,91-92,159-172H,3-12,25-52,121-123H2,1-2H3,(H2,124,173)(H2,125,174)(H2,126,176)(H,133,194)(H,134,175)(H,135,177)(H,136,178)(H,137,189)(H,138,197)(H,139,190)(H,140,186)(H,141,182)(H,142,195)(H,143,191)(H,144,179)(H,145,185)(H,146,198)(H,147,180)(H,148,192)(H,149,181)(H,150,183)(H,151,187)(H,152,188)(H,153,193)(H,154,184)(H,155,196)(H4,127,128,131)(H4,129,130,132)

InChI Key

FDQZTPPHJRQRQQ-UHFFFAOYSA-N

SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O

Synonyms

Conus geographus Toxin
Conus geographus Toxin GVIA
geographus Toxin, Conus
geographus toxin, omega-Conus
GVIA, omega-CgTX
GVIA, omega-Conotoxin
omega CgTX
omega CgTX GVIA
omega Conotoxin GVIA
omega Conus geographus toxin
omega-CgTX
omega-CgTX GVIA
omega-Conotoxin GVIA
omega-Conus geographus toxin
Toxin, Conus geographus
toxin, omega-Conus geographus

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC2CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC(=O)C4CSSCC(C(=O)NC(C(=O)N5CC(CC5C(=O)N1)O)CO)NC(=O)C(NC(=O)C(NC(=O)CNC(=O)C6CC(CN6C(=O)C(NC(=O)C(NC(=O)C(CSSCC(C(=O)NC(C(=O)NC(C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)C(C)O)CCCCN)CCCNC(=N)N)C(=O)NC(CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H](NC(=O)[C@@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N5C[C@@H](C[C@H]5C(=O)N1)O)CO)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4)CO)CCCNC(=N)N)NC2=O)N)CCCCN)CO)O)CO)CO)CC(=O)N)O)CC7=CC=C(C=C7)O)[C@@H](C)O)CCCCN)CCCNC(=N)N)C(=O)N[C@@H](CC8=CC=C(C=C8)O)C(=O)N)CC(=O)N)CC9=CC=C(C=C9)O)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.